molecular formula C19H18N4O2S2 B11008879 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

Cat. No.: B11008879
M. Wt: 398.5 g/mol
InChI Key: RICXMPADDCAELG-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide is a complex organic compound that features a thienopyrimidine core, an indole moiety, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved by reacting 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The thienopyrimidine derivative is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Coupling with Indole: The final step involves coupling the sulfanyl-thienopyrimidine intermediate with an indole derivative under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Due to its structural features, it could be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine and indole derivatives. Compared to these, 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C19H18N4O2S2/c1-10-11(2)27-19-17(10)18(25)22-15(23-19)8-26-9-16(24)21-13-4-3-12-5-6-20-14(12)7-13/h3-7,20H,8-9H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

RICXMPADDCAELG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC4=C(C=C3)C=CN4)C

Origin of Product

United States

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